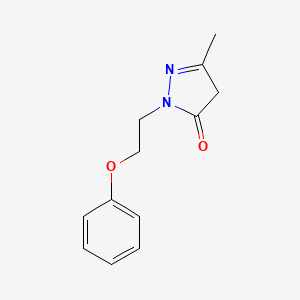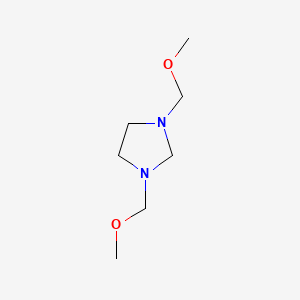![molecular formula C27H22ClNO B15213291 Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-5-phenyl- CAS No. 629643-19-2](/img/structure/B15213291.png)
Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-5-phenylisoxazolidine is a complex organic compound that belongs to the class of isoxazolidines These compounds are characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Vorbereitungsmethoden
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-5-phenylisoxazolidine typically involves the following steps:
Formation of Biphenyl Derivatives: The biphenyl scaffold can be synthesized through various methods such as the Wurtz-Fittig reaction, Ullmann coupling, and Suzuki-Miyaura coupling.
Introduction of Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups can be introduced through electrophilic aromatic substitution reactions.
Cyclization to Form Isoxazolidine Ring: The final step involves the cyclization of the intermediate compounds to form the isoxazolidine ring.
Industrial production methods for this compound would likely involve optimizing these synthetic routes to achieve high yields and purity while minimizing the use of hazardous reagents and conditions.
Analyse Chemischer Reaktionen
3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-5-phenylisoxazolidine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-5-phenylisoxazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-5-phenylisoxazolidine can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)benzaldehyde: This compound shares the chlorophenyl group but lacks the isoxazolidine ring.
N-(3-Chlorophenyl)-N-phenyl-[1,1’-biphenyl]-4-amine: This compound contains the biphenyl and chlorophenyl groups but differs in its overall structure and functional groups.
3-Bromo-4’-chloro-1,1’-biphenyl: This compound has a similar biphenyl structure but includes a bromine atom instead of the isoxazolidine ring.
Eigenschaften
CAS-Nummer |
629643-19-2 |
|---|---|
Molekularformel |
C27H22ClNO |
Molekulargewicht |
411.9 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-5-phenyl-3-(4-phenylphenyl)-1,2-oxazolidine |
InChI |
InChI=1S/C27H22ClNO/c28-24-12-7-13-25(18-24)29-26(19-27(30-29)23-10-5-2-6-11-23)22-16-14-21(15-17-22)20-8-3-1-4-9-20/h1-18,26-27H,19H2 |
InChI-Schlüssel |
WWSBSGHNPIDLLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(OC1C2=CC=CC=C2)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Thia-1-azabicyclo[3.2.1]octane](/img/structure/B15213230.png)


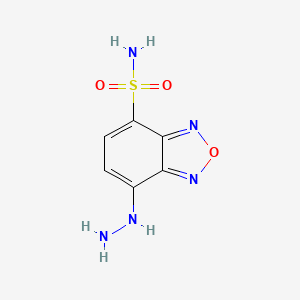
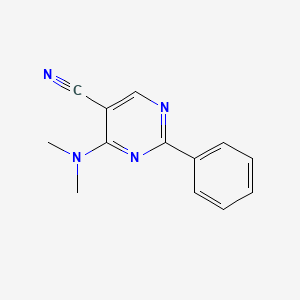
![3,5-Pyrazolidinedione, 4-[(3-methyl-2,4-dipropoxyphenyl)methylene]-](/img/structure/B15213244.png)
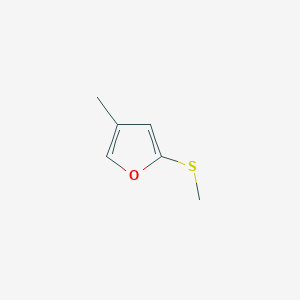
![6-Ethyl-7-(4-methyl-1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15213265.png)

